Imidazo[5,1-c][1,2,4]triazin-4-amine
Description
Contextualization within Azolo[5,1-c]researchgate.netmdpi.comresearchgate.nettriazine Systems
The Imidazo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazine scaffold is a specific member of the broader class of azolo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazines. This superfamily of compounds features a five-membered aromatic ring containing at least one nitrogen atom (an azole) fused with a 1,2,4-triazine (B1199460) ring. The nature of the azole ring can vary, leading to different subclasses, as detailed in the table below.
| Azole Ring Fused to researchgate.netmdpi.comresearchgate.nettriazine | Resulting Heterocyclic System |
| Imidazole (B134444) | Imidazo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazine |
| Pyrazole | Pyrazolo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazine |
| 1,2,4-Triazole | researchgate.netmdpi.comresearchgate.netTriazolo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazine |
| Tetrazole | Tetrazolo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazine |
The synthesis and properties of azolo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazine systems are a subject of extensive study. mdpi.comresearchgate.net Researchers have developed various synthetic strategies to construct this fused heterocyclic core, often involving reactions of azole diazonium salts or diazoazoles. mdpi.com The rapidly growing interest in these compounds is primarily due to their wide range of biological activities, which stems from their ability to act as purine (B94841) isosteres and mimic natural nucleobases in metabolic processes. researchgate.net This mimicry allows them to function as effective antiviral and antitumor agents. researchgate.net Furthermore, derivatives of this scaffold have been investigated for antibacterial and antimycotic properties. researchgate.net
Structural Analogy to Purine Bases and Other Bioactive Heterocycles
A cornerstone of the medicinal chemistry interest in Imidazo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazin-4-amine is its pronounced structural similarity to natural purine bases, such as adenine (B156593) and guanine. researchgate.netresearchgate.net These endogenous compounds are fundamental components of DNA and RNA and are crucial for numerous cellular processes. The concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties, is central here. Azolo-annulated azines are considered purine isosteres and are of great interest for modern medicinal chemistry. nih.gov
The pyrazolo[1,5-a] researchgate.netresearchgate.netguidechem.comtriazine and pyrazolo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazine systems have been utilized as antimetabolic agents due to this similarity with purines. researchgate.net This structural analogy allows them to compete with natural purines for the active sites of enzymes and receptors, leading to the modulation of various biological pathways.
Table Comparing Structural Features:
| Feature | Purine (e.g., Adenine) | Imidazo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazin-4-amine |
|---|---|---|
| Core Structure | Fused pyrimidine (B1678525) and imidazole rings | Fused 1,2,4-triazine and imidazole rings |
| Ring System | Bicyclic heteroaromatic | Bicyclic heteroaromatic |
| Key Substituent | Amino group at C6 | Amino group at C4 |
| Nitrogen Atoms | Contains four nitrogen atoms | Contains five nitrogen atoms |
| Bioisosterism | Natural Nucleobase | Purine Analogue/Isostere |
Beyond purines, the imidazotriazine scaffold is also analogous to other bioactive heterocyclic systems. For instance, imidazopyridines and their derivatives are prominent in medicinal chemistry, forming the core of drugs with anti-inflammatory, anticancer, and antimicrobial activities. nih.gove3s-conferences.org The fusion of an imidazole ring to other nitrogen-containing heterocycles is a common strategy in drug design to create scaffolds with diverse therapeutic potential. nih.gov
Historical Development and Significance in Medicinal Chemistry Research
The interest in azolotriazines, including the imidazo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazine core, is rooted in the broader history of heterocyclic chemistry and the search for novel therapeutic agents. While early, specific historical details for Imidazo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazin-4-amine are not extensively documented in readily available literature, the development of the related compound temozolomide, an imidazotetrazine, in the 1980s spurred significant interest in related fused-ring systems for cancer therapy. mdpi.com
The significance of the azolo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazine scaffold in medicinal chemistry is demonstrated by the diverse range of biological activities its derivatives have been shown to possess. The structural similarity to purines has made these compounds prime candidates for development as antimetabolites, particularly in oncology and virology. researchgate.net Research has expanded to explore their potential across a wide spectrum of therapeutic areas.
Summary of Investigated Biological Activities for Azolotriazine Derivatives:
| Biological Activity/Target | Specific Azolotriazine Class Investigated | Therapeutic Area |
| Antiviral | Azolo[5,1-c]-1,2,4-triazinones | Infectious Diseases |
| Antitumor | Pyrazolo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazines | Oncology |
| Antibacterial | 3-nitroazolo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazine-4-amines | Infectious Diseases |
| Antidiabetic (DPP4 inhibition) | Pyrazolo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazines | Metabolic Disorders |
| Kinase Inhibition (FAK) | Imidazo[1,2-a] researchgate.netresearchgate.netguidechem.comtriazines | Oncology |
| Kinase Inhibition (PLK1) | Imidazo[5,1-f] researchgate.netmdpi.comresearchgate.nettriazin-2-amines | Oncology |
| Antiasthma | Imidazo[1,5-d] researchgate.netmdpi.comresearchgate.nettriazines | Inflammatory Diseases |
This broad range of activities underscores the versatility of the azolotriazine scaffold as a "privileged structure" in medicinal chemistry. The Imidazo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazine system continues to be a promising framework for the design and synthesis of novel small-molecule inhibitors targeting a variety of enzymes and receptors, with ongoing research aiming to optimize potency, selectivity, and drug-like properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
253878-29-4 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
imidazo[5,1-c][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C5H5N5/c6-4-1-8-9-5-2-7-3-10(4)5/h1-3H,6H2 |
InChI Key |
FYYZAIKXMWWRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=NC=C2N=N1)N |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Derivatization Strategies for Imidazo 5,1 C 1 2 3 Triazin 4 Amine and Its Analogues
De Novo Synthesis Approaches
The construction of the Imidazo[5,1-c] osi.lvresearchgate.netbeilstein-journals.orgtriazine ring system from acyclic or simpler heterocyclic precursors is a key strategy for generating structural diversity. Several de novo synthetic approaches have been explored, including cyclization reactions, annulation strategies, and multicomponent protocols.
Cyclization Reactions from Precursor Molecules
The most direct route to the Imidazo[5,1-c] osi.lvresearchgate.netbeilstein-journals.orgtriazin-4-amine core involves the cyclization of appropriately substituted imidazole (B134444) precursors. A notable method is the cyclization of imidazolylhydrazines, which are synthesized from 5-diazoimidazoles and derivatives of cyanoacetic acid. osi.lv This transformation provides a versatile entry to 4-aminoimidazo[5,1-c] osi.lvresearchgate.netbeilstein-journals.orgtriazines and the corresponding imidazo[5,1-c] osi.lvresearchgate.netbeilstein-journals.orgtriazin-4-ones.
The nature of substituents on the imidazole ring plays a significant role in the efficiency of the cyclization process. It has been observed that the presence of electron-withdrawing groups at position 4 of the imidazole ring has a minimal impact on the cyclization. Conversely, the introduction of electron-donating substituents at either position 2 or 4 of the imidazole ring can impede or inhibit the cyclization reaction. This substituent effect is a critical consideration in the design of synthetic routes to novel analogs. researchgate.net
Annulation of Aminotriazines with Ketones
While not yet specifically reported for the Imidazo[5,1-c] osi.lvresearchgate.netbeilstein-journals.orgtriazine isomer, the annulation of aminotriazines with ketones is a well-established method for the synthesis of related fused imidazotriazine systems, such as imidazo[1,2-a] osi.lvbeilstein-journals.orgnih.govtriazines. This reaction typically involves the condensation of a 2-amino-1,3,5-triazine with an α-haloketone or a 1,3-dicarbonyl compound. For instance, the reaction of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds mediated by N-bromosuccinimide (NBS) provides a facile and mild route to aroylimidazo[1,2-a] osi.lvbeilstein-journals.orgnih.govtriazines with good yields and excellent regioselectivity. rsc.org This methodology could potentially be adapted for the synthesis of the Imidazo[5,1-c] osi.lvresearchgate.netbeilstein-journals.orgtriazine scaffold by utilizing appropriately substituted aminotriazine precursors.
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds from simple starting materials in a single step. Although specific MCRs for the direct synthesis of Imidazo[5,1-c] osi.lvresearchgate.netbeilstein-journals.orgtriazin-4-amine have not been extensively documented, related fused heterocyclic systems have been successfully constructed using this strategy. For example, a one-pot, three-component microwave-assisted reaction of 5-aminopyrazole-4-carbonitriles, triethyl orthoformate, and cyanamide has been developed for the synthesis of 7-arylamino-substituted 4-aminopyrazolo[1,5-a] osi.lvbeilstein-journals.orgnih.govtriazine-8-carbonitriles. curtin.edu.au The development of analogous MCRs for the Imidazo[5,1-c] osi.lvresearchgate.netbeilstein-journals.orgtriazine core could provide a rapid and diversity-oriented entry to novel derivatives.
Functionalization and Structural Modification of the Imidazo[5,1-c]osi.lvresearchgate.netbeilstein-journals.orgtriazine Skeleton
Following the construction of the core heterocyclic system, further structural diversity can be achieved through functionalization and modification of the Imidazo[5,1-c] osi.lvresearchgate.netbeilstein-journals.orgtriazine skeleton. These strategies are vital for structure-activity relationship (SAR) studies.
Substituent Introduction at Key Positions
The introduction of various substituents at key positions of the Imidazo[5,1-c] osi.lvresearchgate.netbeilstein-journals.orgtriazine ring can significantly influence its physicochemical and biological properties. Synthetic strategies often involve the use of pre-functionalized precursors in the de novo synthesis or the direct functionalization of the pre-formed heterocyclic core. For instance, the synthesis of 6,8-substituted derivatives can be achieved by utilizing appropriately substituted 5-diazoimidazoles in the initial cyclization step. osi.lv
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and the introduction of aryl and heteroaryl moieties onto heterocyclic scaffolds. tcichemicals.com While specific examples of Suzuki coupling on the Imidazo[5,1-c] osi.lvresearchgate.netbeilstein-journals.orgtriazine ring system are not widely reported, the application of this methodology to related imidazo- and triazine-containing heterocycles is well-documented.
For instance, the Suzuki cross-coupling of 6-chloro-2,4-diaminotriazine with various aryl boronic acids has been shown to be a high-yielding method for the synthesis of 6-aryl-2,4-diaminotriazines. researchgate.net Similarly, the palladium-catalyzed Suzuki coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with a range of boronic acids under microwave irradiation provides an efficient route to C-2 substituted imidazopyrazines. osi.lv The successful application of these methods to analogous systems suggests that halo-substituted Imidazo[5,1-c] osi.lvresearchgate.netbeilstein-journals.orgtriazines would be viable substrates for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse array of arylated and heteroarylated derivatives. The general mechanism for a Suzuki coupling reaction involves the oxidative addition of the halo-heterocycle to a palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org
Electrophilic Aromatic Substitution and Halogenation
Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic systems. organicchemistrytutor.comlibretexts.org For fused heterocyclic systems like imidazo[5,1-c] nih.govbeilstein-journals.orgijpsr.infotriazin-4-amine, the reaction's feasibility and regioselectivity are dictated by the electronic characteristics of the constituent rings. The imidazole ring is generally electron-rich and thus activated towards electrophilic attack, whereas the 1,2,4-triazine (B1199460) ring is electron-deficient, making it resistant to such reactions.
Consequently, electrophilic substitution is anticipated to occur on the imidazole portion of the scaffold. The general mechanism involves the attack of the π-electron system of the imidazole ring on a strong electrophile, leading to a temporary loss of aromaticity and the formation of a cationic intermediate known as a benzenium ion or σ-complex. libretexts.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromatic system, yielding the substituted product. libretexts.orgmasterorganicchemistry.com
Halogenation, a key type of EAS, typically requires the activation of the halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst such as FeCl₃ or AlCl₃ for moderately reactive aromatic rings. masterorganicchemistry.comwikipedia.org This catalyst polarizes the halogen molecule, creating a potent electrophile that can be attacked by the aromatic ring. masterorganicchemistry.com For more activated systems, the reaction may proceed without a catalyst. wikipedia.org Iodination often requires different conditions, such as using an oxidizing agent like nitric acid to generate the electrophilic iodine species. wikipedia.org While specific literature detailing the electrophilic halogenation of the Imidazo[5,1-c] nih.govbeilstein-journals.orgijpsr.infotriazin-4-amine core is limited, these established principles suggest that direct halogenation would selectively occur at the electron-rich positions of the imidazole ring.
N-Amination and Subsequent Cyclization
A primary strategy for constructing the 4-amino-imidazo[5,1-c] nih.govbeilstein-journals.orgijpsr.infotriazine skeleton involves the cyclization of appropriately functionalized imidazole precursors. One documented approach is the reaction of imidazolylhydrazines with cyanoacetic acid derivatives. This method builds the 1,2,4-triazine ring onto a pre-existing imidazole core, directly installing the desired 4-amino group (or a precursor that can be converted to it, like a 4-oxo group).
The general sequence involves:
Formation of an Imidazole Precursor: Synthesis of an imidazole ring bearing a hydrazine group (or a latent hydrazine) at a suitable position.
Cyclization: Reaction of the imidazolylhydrazine with a three-carbon building block, such as a derivative of pyruvic acid or chloroacetyl chloride, to form the six-membered triazine ring.
Functional Group Manipulation: Subsequent chemical modifications to yield the final 4-amino product.
This strategy leverages the nucleophilicity of the hydrazine moiety to drive the ring-closing reaction, providing a convergent route to the fused heterocyclic system.
Nucleophilic Substitutions and Ring Transformations
The electron-deficient nature of the 1,2,4-triazine ring makes the imidazo (B10784944) nih.govbeilstein-journals.orgijpsr.infotriazine system susceptible to nucleophilic attack. This reactivity can lead to either direct nucleophilic substitution of a leaving group or more complex skeletal rearrangements and ring transformations.
Base-induced rearrangements have been extensively documented in related imidazo[4,5-e]thiazolo nih.govbeilstein-journals.orgijpsr.infotriazine systems. nih.govbeilstein-journals.orgnih.govnih.gov For instance, treatment with a base like potassium hydroxide (KOH) in methanol can induce a cascade of reactions, including hydrolysis and the expansion of an adjacent thiazolidine ring to a thiazine ring. beilstein-journals.orgnih.govnih.gov These transformations often proceed through a mechanism involving nucleophilic attack by an alkoxide ion, leading to the cleavage of a C–N bond within the heterocyclic core, followed by recyclization to form a thermodynamically more stable product. nih.gov Such skeletal rearrangements serve as powerful tools for converting one heterocyclic system into another, often with significant changes to the ring size and atom arrangement. nih.govresearchgate.net
Additionally, direct aromatic nucleophilic substitution (SNAAr) can occur, particularly on triazine N-oxides, which are highly activated toward nucleophilic attack. The reaction of 1,2,4-triazine 4-oxides with Grignard reagents has been shown to yield 5-alkyl or 5-aryl substituted 1,2,4-triazines through the addition of the nucleophile followed by aromatization. researchgate.net
| Starting Scaffold | Reagents & Conditions | Product Scaffold | Transformation Type | Reference |
|---|---|---|---|---|
| Imidazo[4,5-e]thiazolo[3,2-b] nih.govbeilstein-journals.orgijpsr.infotriazine | KOH, Methanol | Imidazo[4,5-e]thiazolo[2,3-c] nih.govbeilstein-journals.orgijpsr.infotriazine | Skeletal Rearrangement | nih.gov |
| Imidazo[4,5-e]thiazolo[2,3-c] nih.govbeilstein-journals.orgijpsr.infotriazin-ylidene)acetic acid esters | Excess KOH, Methanol | Imidazo[4,5-e] nih.govrsc.orgthiazino[2,3-c] nih.govbeilstein-journals.orgijpsr.infotriazine | Ring Expansion & Rearrangement | beilstein-journals.orgnih.gov |
| 1,2,4-Triazine 4-oxides | Grignard Reagents (R-MgBr) | 5-Alkyl/Aryl-1,2,4-triazines | Nucleophilic Substitution | researchgate.net |
Diversity-Oriented Synthesis Approaches
Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally complex and diverse small molecules from simple starting materials. rsc.orgrsc.orgresearchgate.net This approach is particularly valuable for creating collections of compounds for biological screening. For imidazo nih.govbeilstein-journals.orgijpsr.infotriazine analogues, DOS strategies often employ multicomponent reactions (MCRs) and cascade reactions to build the heterocyclic core in a single step.
One prominent example is the Groebke-Blackburn-Bienaymé reaction (GBBR), a three-component reaction that can be used to construct fused imidazopyridine scaffolds, which are structurally related to imidazo-triazines. nih.gov Another powerful DOS technique is the I₂-mediated annulation of 2-amino nih.govresearchgate.netrsc.orgtriazines with ketones, which provides a facile, one-pot synthesis of imidazo[1,2-a] nih.govresearchgate.netrsc.orgtriazines. rsc.orgresearchgate.net This method is notable for its operational simplicity and tolerance of a wide range of functional groups on both the ketone and aminotriazine components. rsc.org By systematically varying the starting materials, these methods allow for the efficient production of large libraries of imidazo-triazine analogues with diverse substitution patterns. acs.org
Electrochemical Synthesis Applications
Electrochemical synthesis is an emerging green chemistry tool that uses electrical current to drive chemical reactions. This method offers advantages such as mild reaction conditions, high selectivity, and a reduced need for chemical oxidants or reductants. While the application of electrochemical methods for the direct synthesis of the Imidazo[5,1-c] nih.govbeilstein-journals.orgijpsr.infotriazin-4-amine core is not yet widely reported, its potential is significant. Electrochemical techniques have been successfully employed for the synthesis of various nitrogen-containing heterocycles, including substituted imidazoles. The synthesis of key precursors or the final cyclization and aromatization steps could potentially be achieved using electrochemical approaches, representing a promising avenue for future research in the sustainable synthesis of this scaffold.
Stereoselective Synthesis and Chiral Modifications
The introduction of chirality into the imidazo nih.govbeilstein-journals.orgijpsr.infotriazine scaffold is of great interest for developing molecules with specific biological activities. Stereoselective synthesis can be achieved either by using chiral starting materials or by employing asymmetric catalysis.
A notable strategy for creating chiral-fused imidazole systems is the use of asymmetric multicomponent reactions. For example, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been accomplished with high enantioselectivity using a chiral phosphoric acid catalyst in a Groebke-Blackburn-Bienaymé reaction. nih.gov This approach creates atropisomers—stereoisomers resulting from hindered rotation around a single bond. The chiral Brønsted acid catalyst orchestrates the spatial arrangement of the reactants in the transition state, directing the formation of one enantiomer over the other. nih.gov This methodology highlights a powerful way to install axial chirality, a feature of growing importance in medicinal chemistry. Such catalytic asymmetric methods could foreseeably be adapted to the synthesis of chiral Imidazo[5,1-c] nih.govbeilstein-journals.orgijpsr.infotriazine analogues, providing access to enantiomerically pure compounds for pharmacological evaluation.
Iii. Advanced Structural Elucidation and Conformational Analysis of Imidazo 5,1 C 1 2 3 Triazin 4 Amine Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is the cornerstone of molecular structure determination in solution. A suite of techniques is used to piece together the molecular puzzle, confirming the identity and purity of newly synthesized Imidazo[5,1-c] beilstein-journals.orgnih.govsemanticscholar.orgtriazine derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
For derivatives of the closely related 1,4-dihydroazolo[5,1-c] beilstein-journals.orgnih.govsemanticscholar.orgtriazine core, specific signals in the ¹H and ¹³C NMR spectra are characteristic of the heterocyclic system. For instance, the proton on the C4 carbon of the dihydrotriazine ring provides a key signal, typically observed between 6.26 and 6.48 ppm nih.gov. In the ¹³C NMR spectrum, this same C4 carbon is characterized by a signal in the range of 67.7–70.1 ppm, which is indicative of its sp³ hybridization state nih.gov. The proton attached to the nitrogen atom (NH) of the triazine ring typically appears as a broad singlet in the downfield region of the ¹H spectrum, from 9.77 to 12.10 ppm, depending on the solvent and specific substitution pattern nih.gov.
In related benzo semanticscholar.orgbeilstein-journals.orgimidazo[1,2-d] beilstein-journals.orgnih.govsemanticscholar.orgtriazine derivatives, the methylene protons of the 1,2,4-triazine (B1199460) ring resonate between 5.12 and 5.84 ppm, while aromatic protons are found in the 6.94–8.02 ppm range nih.gov. The corresponding carbon signals for the triazine and benzimidazole moieties appear at 48.07–53.90 ppm and 55.01–73.73 ppm, respectively nih.gov. These distinct chemical shifts allow for the unambiguous assignment of the molecular framework and the differentiation between various isomers. For example, in studies of imidazo[4,5-e]thiazolo[2,3-c] beilstein-journals.orgnih.govsemanticscholar.orgtriazine systems, the signals for bridging hydrogen atoms are characteristic and allow for clear differentiation between linear and angular isomers beilstein-journals.orgsemanticscholar.orgbeilstein-journals.org.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Imidazo-Triazine Derivatives
| Compound Class | Nucleus | Characteristic Chemical Shift (ppm) | Reference |
|---|---|---|---|
| 1,4-Dihydroimidazo[5,1-c] beilstein-journals.orgnih.govsemanticscholar.orgtriazines | ¹H (C4-H ) | 6.26 - 6.48 | nih.gov |
| ¹H (N -H) | 9.77 - 12.10 | nih.gov | |
| ¹³C (C 4) | 67.7 - 70.1 | nih.gov | |
| Benzo semanticscholar.orgbeilstein-journals.orgimidazo[1,2-d] beilstein-journals.orgnih.govsemanticscholar.orgtriazines | ¹H (Triazine CH ₂) | 5.12 - 5.84 | nih.gov |
| ¹³C (Triazine C H₂) | 48.07 - 53.90 | nih.gov | |
| ¹³C (Benzimidazole C -2) | 55.01 - 73.73 | nih.gov |
Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and molecular formula of the derivative nih.govsemanticscholar.org.
For various imidazo (B10784944) beilstein-journals.orgnih.govsemanticscholar.orgtriazine derivatives, including benzo semanticscholar.orgbeilstein-journals.orgimidazo[1,2-d] beilstein-journals.orgnih.govsemanticscholar.orgtriazines and imidazo[4,5-e] beilstein-journals.orgsunway.edu.mythiazino[2,3-c] beilstein-journals.orgnih.govsemanticscholar.orgtriazines, the mass spectral data have been shown to be consistent with their proposed chemical structures, confirming their successful synthesis nih.govsemanticscholar.orgnih.gov. Techniques such as Electron Ionization (EI-MS) are used to generate fragment ions, and the resulting fragmentation pattern can provide additional structural information, corroborating the connectivity established by NMR.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds. In the characterization of imidazo beilstein-journals.orgnih.govsemanticscholar.orgtriazine derivatives, IR spectroscopy is used to confirm the presence of key functional groups.
For example, in the synthesis of novel imidazo[2,1-c] beilstein-journals.orgnih.govsemanticscholar.orgtriazine derivatives, the IR spectra showed characteristic absorption bands for N-H groups in the range of 3430–3224 cm⁻¹ researchgate.net. Carbonyl (C=O) groups, if present as substituents or part of the core structure, exhibit strong absorption bands typically between 1650 and 1740 cm⁻¹ researchgate.net. The structures of newly synthesized compounds are often confirmed by a combination of IR, NMR, and MS data nih.govsemanticscholar.orgresearchgate.net.
Table 2: Characteristic IR Absorption Bands for Functional Groups in Imidazo-Triazine Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Amine/Amide) | Stretching | 3430 - 3224 | researchgate.net |
| C=O (Carbonyl) | Stretching | 1739 - 1705 | researchgate.net |
| C=O (Carbonyl) | Stretching | 1664 - 1645 | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of an ethyl (N,N-dimethylamino)-3-[4-(methoxycarbonyl)-3-phenyl-1,2-oxazol-5-yl]-1,4-dihydroimidazo[5,1-c] beilstein-journals.orgnih.govsemanticscholar.orgtriazine-8-carboxylate has been determined, revealing that it crystallizes in the triclinic space group P-1 nih.gov. The analysis showed that the asymmetric unit contains two independent molecules with slight differences in their conformations, primarily due to rotation around the single bond connecting the bicyclic core and the isoxazole ring nih.gov.
Similarly, the crystal structures of other related imidazo-triazine isomers have been extensively studied. For example, 7-(4-methylphenyl)imidazo[1,2-a] beilstein-journals.orgbeilstein-journals.orgsunway.edu.mytriazin-4-amine crystallizes in the monoclinic P2₁/n space group sunway.edu.my. A benzo semanticscholar.orgbeilstein-journals.orgimidazo[1,2-d] beilstein-journals.orgnih.govsemanticscholar.orgtriazine derivative was found to crystallize in the triclinic P-1 space group nih.gov. This detailed structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
Table 3: Comparative Crystallographic Data for Various Imidazo-Triazine Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1,4-Dihydroimidazo[5,1-c] beilstein-journals.orgnih.govsemanticscholar.orgtriazine derivative | Triclinic | P-1 | - | - | - | - | - | - | nih.gov |
| 7-(4-methylphenyl)imidazo[1,2-a] beilstein-journals.orgbeilstein-journals.orgsunway.edu.mytriazin-4-amine | Monoclinic | P2₁/n | 7.3455 | 12.2470 | 12.1689 | 90 | 103.505 | 90 | sunway.edu.my |
| Benzo semanticscholar.orgbeilstein-journals.orgimidazo[1,2-d] beilstein-journals.orgnih.govsemanticscholar.orgtriazine derivative (4n) | Triclinic | P-1 | 9.033 | 10.136 | 10.396 | 118.323 | 91.750 | 104.198 | nih.gov |
Conformational Landscape Analysis
The conformational landscape of a molecule describes the accessible three-dimensional shapes it can adopt. This is influenced by the rotation around single bonds and the inherent flexibility of its ring systems.
X-ray crystallography data provides a snapshot of the molecule's preferred conformation in the solid state. For the 1,4-dihydroimidazo[5,1-c] beilstein-journals.orgnih.govsemanticscholar.orgtriazine derivative, analysis of the crystal structure revealed the presence of intramolecular hydrogen bonds, which play a role in stabilizing the observed conformation nih.gov. The dihydro-1,2,4-triazine ring adopts a non-aromatic, puckered conformation, which contrasts with the planar, aromatic nature of the fused imidazole (B134444) ring nih.gov.
Iv. Theoretical and Computational Investigations of Imidazo 5,1 C 1 2 3 Triazin 4 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
No specific studies utilizing quantum chemical calculations for Imidazo[5,1-c] researchgate.netresearchgate.netnih.govtriazin-4-amine were identified. Such calculations for related heterocyclic systems have been used to provide detailed electronic and structural information. ekb.eg
Information regarding the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular orbital analysis for Imidazo[5,1-c] researchgate.netresearchgate.netnih.govtriazin-4-amine is not available in the searched literature.
While tautomerism is a known phenomenon in related heterocyclic compounds like imidazo[1,2-a] researchgate.netresearchgate.netnih.govtriazin-4(3H)-one, specific energetic landscape and tautomerism studies for Imidazo[5,1-c] researchgate.netresearchgate.netnih.govtriazin-4-amine have not been reported in the available literature. researchgate.net
Theoretical predictions of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for Imidazo[5,1-c] researchgate.netresearchgate.netnih.govtriazin-4-amine are not documented in the available scientific papers. For other related structures, like imidazo[1,2-a]pyrazine-3,6-diones, theoretical methods have been used to predict IR spectra. nih.gov
Molecular Modeling and Simulation Approaches
There is a lack of specific molecular modeling and simulation data for Imidazo[5,1-c] researchgate.netresearchgate.netnih.govtriazin-4-amine in the provided search results.
No molecular docking studies specifically investigating the interactions of Imidazo[5,1-c] researchgate.netresearchgate.netnih.govtriazin-4-amine with biological targets were found. Molecular docking has been applied to other 1,2,4-triazine (B1199460) derivatives to explore their potential as inhibitors of specific enzymes. nih.gov
No molecular dynamics simulation studies for Imidazo[5,1-c] researchgate.netresearchgate.netnih.govtriazin-4-amine were identified in the literature. This type of simulation is often used to assess the stability of ligand-protein complexes for related compounds. oregonstate.edunih.gov
In Silico Prediction of Structure-Activity Relationships
In silico prediction of structure-activity relationships (SAR) involves the use of computational models to understand how changes in the chemical structure of a compound affect its biological activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are central to these investigations.
Quantitative Structure-Activity Relationship (QSAR)
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to correlate the 3D properties of a series of molecules with their biological activities. nih.gov For a series of 1,2,4-triazine derivatives, these models can reveal which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding modifications. nih.gov
For example, a CoMFA model for a set of 1,2,4-triazine-based inhibitors might indicate that:
Bulky substituents at a particular position are detrimental to activity (steric clashes).
Electron-withdrawing groups in another region enhance potency (favorable electrostatic interactions).
These findings are often visualized as contour maps, providing a graphical guide for designing new analogs with improved activity. nih.gov
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding mode of Imidazo[5,1-c] nih.govacs.orgresearchgate.nettriazin-4-amine derivatives and for predicting the affinity of new designs. For instance, docking studies on 1,2,4-triazine antagonists of G-protein-coupled receptor 84 (GPR84) have provided insights into the key interactions within the binding pocket, such as π-π stacking and hydrogen bonding. acs.orgnih.gov
The results of docking studies are often presented in a table that includes the docking score (an estimation of binding affinity) and the key interacting residues.
| Compound Analogue | Modification | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Example Target) |
|---|---|---|---|
| Analogue 1 | Addition of a methyl group at position X | -8.5 | Phe101, Arg172 |
| Analogue 2 | Substitution of a phenyl ring with a pyridine ring at position Y | -9.2 | Trp360, Ser169 |
| Analogue 3 | Introduction of a hydroxyl group at position Z | -7.8 | Tyr224, Gly313 |
By integrating these computational approaches, a comprehensive understanding of the SAR for the Imidazo[5,1-c] nih.govacs.orgresearchgate.nettriazin-4-amine scaffold can be developed, guiding the rational design of novel and more effective therapeutic agents.
V. Structure Activity Relationship Sar Studies of Imidazo 5,1 C 1 2 3 Triazin 4 Amine Derivatives
Impact of Substituents on Biological Potency and Selectivity
Detailed studies correlating substituent effects with biological potency and selectivity for this specific scaffold are not available in the provided results.
Positional Effects of Functional Groups on the Imidazo[5,1-c]nih.govresearchgate.netresearchgate.nettriazine Scaffold
Research into the synthesis of 4-aminoimidazo[5,1-c] nih.govresearchgate.netresearchgate.nettriazines has shed some light on the influence of substituents on the imidazole (B134444) ring during the cyclization process. The nature of the substituent on the imidazole precursor has been shown to affect the formation of the fused triazine ring. Specifically, electron-donating substituents located at positions 2 or 4 of the imidazole ring were found to inhibit the cyclization reaction. osi.lv In contrast, the presence of electron-withdrawing substituents at position 4 of the imidazole ring had only a weak effect on the cyclization process. osi.lv This suggests that the electronic properties of substituents on the imidazole portion of the scaffold play a crucial role in the synthetic accessibility of these compounds, which is a foundational aspect of SAR studies.
Influence of Ring Fusion on Activity Profiles (e.g., Benzo-fused, Pyrido-fused)
No information was found regarding the influence of further ring fusion (e.g., benzo- or pyrido-fusion) on the activity profiles of Imidazo[5,1-c] nih.govresearchgate.netresearchgate.nettriazin-4-amine derivatives.
Identification of Key Pharmacophoric Features for Target Interaction
No studies identifying the key pharmacophoric features of Imidazo[5,1-c] nih.govresearchgate.netresearchgate.nettriazin-4-amine derivatives for specific biological target interactions were found in the search results.
Quantitative Structure-Activity Relationships (QSAR)
No QSAR studies specifically focused on Imidazo[5,1-c] nih.govresearchgate.netresearchgate.nettriazin-4-amine derivatives were identified in the provided search results.
Vi. Molecular Mechanisms and in Vitro Biological Activities of Imidazo 5,1 C 1 2 3 Triazin 4 Amine Analogues
Enzyme Modulation
Phosphodiesterase (PDE) Inhibition (e.g., PDE2A, PDE10A)
Derivatives of the benzo-fused imidazo (B10784944) nih.govresearchgate.netacs.orgtriazine core have been identified as potent inhibitors of phosphodiesterase 2A (PDE2A). A series of Benzoimidazotriazine (BIT) compounds were synthesized and evaluated for their inhibitory activity. One of the most potent compounds, BIT1, displayed a half-maximal inhibitory concentration (IC50) for PDE2A of 3.33 nM. nih.gov This compound also showed a 16-fold selectivity for PDE2A over PDE10A. nih.gov The study highlighted that a derivative featuring a 2-fluoro-pyridin-4-yl group at the 8-position and a 2-chloro-5-methoxy-phenyl unit at the 1-position of the benzo[e]imidazo[2,1-c] nih.govresearchgate.netacs.orgtriazine scaffold was the most potent inhibitor identified in the series. nih.govnih.gov Some compounds within this class have been noted to exhibit dual inhibition against both PDE2A and PDE10A. nih.gov
| Compound | PDE2A IC50 (nM) | Selectivity (vs. PDE10A) | Reference |
|---|---|---|---|
| BIT1 | 3.33 | 16-fold | nih.gov |
Kinase Inhibition (e.g., IGF-1R, IR, B-Raf kinase, Polo-like kinase 1)
Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin (B600854) Receptor (IR) Inhibition
A series of 5,7-disubstituted imidazo[5,1-f] nih.govresearchgate.netacs.orgtriazines has been explored as dual inhibitors of IGF-1R and the structurally related insulin receptor (IR). nih.govnih.gov Structure-activity relationship studies led to the identification of compound 9b , a potent and selective dual inhibitor. nih.gov This compound emerged from the optimization of an initial lead, 1a , which showed activity against IGF-1R both biochemically and in cellular assays but was less potent than counterparts from a related imidazo[1,5-a]pyrazine (B1201761) series. nih.gov The development of compound 9b represents a successful isosteric replacement approach to achieve potent dual inhibition of IGF-1R and IR. nih.govresearchgate.net
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 9b | IGF-1R / IR | Data not specified in abstract | nih.gov |
Polo-like Kinase 1 (PLK1) Inhibition
Imidazo[5,1-f] nih.govresearchgate.netacs.orgtriazin-2-amines have been reported as novel inhibitors of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a key regulator of mitosis. lookchem.comnih.gov A high-throughput screening campaign identified this scaffold as a promising starting point for inhibitor development. lookchem.com Extensive structure-activity relationship (SAR) exploration revealed that substitutions on the phenyl group at position 2 were well-tolerated. lookchem.com Specifically, compounds with electron-donating groups tended to show higher PLK1 activity than those with electron-withdrawing groups. lookchem.com Two compounds, 12i and 15e , were found to be dual inhibitors of PLK1 and PLK3, with 15e showing at least 10-fold selectivity for PLK1/3 over a panel of other kinases. lookchem.com
| Compound | PLK1 IC50 (µM) | PLK3 IC50 (µM) | Reference |
|---|---|---|---|
| Compound 2 | 1.5 | Not Reported | lookchem.com |
| Compound 12i | Not Reported | 0.09 | lookchem.com |
| Compound 15e | Not Reported | 0.03 | lookchem.com |
B-Raf Kinase Inhibition
There is limited specific information in the public domain on imidazo[5,1-c] nih.govresearchgate.netacs.orgtriazine analogues as B-Raf kinase inhibitors. However, research into related fused heterocyclic systems has yielded potent inhibitors. For example, a series of imidazo[4,5-b]pyridines were developed as B-Raf kinase inhibitors that bind in a DFG-in, αC-helix out conformation, a mode associated with high kinase selectivity. nih.gov Another study identified a triarylimidazole derivative, SB-590885, as a potent and highly selective inhibitor of B-Raf kinase. nih.gov These findings suggest that fused imidazole-containing scaffolds are viable for targeting B-Raf.
D-Amino Acid Oxidase (DAAO) Inhibition
Specific studies detailing the inhibition of D-Amino Acid Oxidase (DAAO) by compounds with the imidazo[5,1-c] nih.govresearchgate.netacs.orgtriazine core are not widely available. However, research on other triazine-based scaffolds has demonstrated potent DAAO inhibition. A series of 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives were synthesized and shown to be a new class of DAAO inhibitors, with many exhibiting IC50 values in the nanomolar range. nih.gov Similarly, derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione also displayed potent DAAO inhibition, with IC50 values ranging from low-micromolar to double-digit nanomolar concentrations. nih.gov These findings indicate the potential of the broader triazine class of heterocycles for DAAO modulation.
Receptor Ligand Activity
G-Protein Coupled Receptor (GPR84) Antagonism
While direct antagonism of GPR84 by imidazo[5,1-c] nih.govresearchgate.netacs.orgtriazine analogues is not extensively documented, non-fused 1,2,4-triazine (B1199460) derivatives have been identified as potent and selective competitive antagonists of human GPR84. acs.org A high-throughput screening campaign identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity antagonist. acs.org Subsequent SAR studies on this scaffold led to the development of additional potent analogues with favorable pharmacokinetic profiles. acs.orgnih.govnih.gov For example, replacing the indole (B1671886) moiety with an imidazo[1,2-a]pyridine (B132010) ring was explored within this series. acs.org This research highlights the utility of the 1,2,4-triazine core in designing ligands for GPR84.
Antimicrobial Activity (In Vitro)
Analogues of the imidazo nih.govresearchgate.netacs.orgtriazine scaffold have demonstrated notable in vitro antimicrobial properties.
Antibacterial and Antifungal Activity
A study involving novel derivatives of imidazo[2,1-c] nih.govresearchgate.netacs.orgtriazine revealed that most of the tested compounds exhibited significant antibacterial and antifungal activities. researchgate.net The most potent compound identified was 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c] nih.govresearchgate.netacs.orgtriazin-7(2H)-one, which showed high inhibition zones and low minimum inhibitory concentration (MIC) values against several reference bacterial and fungal strains. researchgate.net
Antifungal Activity Against Phytopathogens
In the context of agricultural applications, a series of benzo acs.orgnih.govimidazo[1,2-d] nih.govresearchgate.netacs.orgtriazine derivatives were synthesized and evaluated for their antifungal activity against common plant pathogens. nih.gov The results showed that most of these compounds exhibited significant fungicidal effects at a concentration of 50 μg/mL against Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. nih.gov This work suggests that the benzo acs.orgnih.govimidazo[1,2-d] nih.govresearchgate.netacs.orgtriazine structure could serve as a promising lead for the development of new agricultural fungicides. nih.govconsensus.app
| Scaffold | Activity Type | Target Organisms | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[2,1-c] nih.govresearchgate.netacs.orgtriazine | Antibacterial & Antifungal | Various bacteria and fungi | Derivatives showed high activity with low MIC values. | researchgate.net |
| Benzo acs.orgnih.govimidazo[1,2-d] nih.govresearchgate.netacs.orgtriazine | Antifungal | B. cinerea, R. solani, C. capsici | Most compounds showed obvious fungicidal activity at 50 µg/mL. | nih.gov |
Table of Mentioned Compounds
| Compound Name / Identifier | Core Scaffold |
|---|---|
| BIT1 | Benzo[e]imidazo[2,1-c] nih.govresearchgate.netacs.orgtriazine |
| Compound 1a | Imidazo[5,1-f] nih.govresearchgate.netacs.orgtriazine |
| Compound 9b | Imidazo[5,1-f] nih.govresearchgate.netacs.orgtriazine |
| Compound 2 (PLK1 inhibitor) | Imidazo[5,1-f] nih.govresearchgate.netacs.orgtriazin-2-amine |
| Compound 12i | Imidazo[5,1-f] nih.govresearchgate.netacs.orgtriazin-2-amine |
| Compound 15e | Imidazo[5,1-f] nih.govresearchgate.netacs.orgtriazin-2-amine |
| SB-590885 | Triarylimidazole |
| 5-hydroxy-1,2,4-triazin-6(1H)-one | 1,2,4-triazine |
| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | 1,2,4-triazine |
| 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | 1,2,4-triazine |
| 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c] nih.govresearchgate.netacs.orgtriazin-7(2H)-one | Imidazo[2,1-c] nih.govresearchgate.netacs.orgtriazine |
Antibacterial Spectrum and Efficacy (e.g., N. gonorrhoeae)
Research into the antibacterial properties of related triazine compounds has identified notable activity against Neisseria gonorrhoeae, a pathogen of urgent public health concern due to rising antibiotic resistance. researchgate.netnih.govmdpi.com A study focusing on 4-amino-1,2,4-triazolo[5,1-c] d-nb.infonih.govacs.orgtriazine derivatives, a structurally similar class of compounds, demonstrated significant in vitro antibacterial efficacy. researchgate.net Ten compounds from the series of 3‐nitroazolo[5,1‐c] d-nb.infonih.govacs.orgtriazine‐4‐amines exhibited high activity against N. gonorrhoeae, with Minimum Inhibitory Concentration (MIC) values at or below 15 μg/ml. researchgate.net The urgent need for new chemical entities active against drug-resistant N. gonorrhoeae has spurred research into various novel compounds. nih.govmdpi.com
| Compound Class | Target Organism | Efficacy (MIC) | Reference |
|---|---|---|---|
| 3‐nitroazolo[5,1‐c] d-nb.infonih.govacs.orgtriazine‐4‐amines | Neisseria gonorrhoeae | ≤15 μg/ml | researchgate.net |
Antifungal Spectrum and Efficacy (e.g., phytopathogenic fungi)
Derivatives of the fused imidazo-triazine heterocyclic system have shown considerable promise as antifungal agents, particularly against fungi that are pathogenic to plants. A study on novel benzo acs.orgnih.govimidazo[1,2-d] d-nb.infonih.govacs.orgtriazine derivatives revealed that most of the synthesized compounds exhibited obvious fungicidal activities against several phytopathogenic fungi at a concentration of 50 μg/mL. nih.govnih.gov The in vitro antifungal activity was evaluated against Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. nih.govnih.gov These findings suggest that the benzo acs.orgnih.govimidazo[1,2-d] d-nb.infonih.govacs.orgtriazine structure could serve as a valuable lead for developing new agricultural fungicides. nih.govnih.gov Similarly, another class of related compounds, pyrazolo[5,1-c] d-nb.infonih.govacs.orgtriazine derivatives, also displayed specific activity against pathogenic fungi like Candida albicans and Cryptococcus. researchgate.net
| Compound Class | Target Organism | Inhibition (%) at 50 μg/mL | Reference |
|---|---|---|---|
| Benzo acs.orgnih.govimidazo[1,2-d] d-nb.infonih.govacs.orgtriazine derivatives | Botrytis cinerea | Data varies by specific derivative | nih.govnih.gov |
| Rhizoctonia solani | Data varies by specific derivative | nih.govnih.gov | |
| Colletotrichum capsici | Data varies by specific derivative | nih.govnih.gov |
Antiviral Activity (In Vitro)
The antiviral potential of imidazo-triazine C-nucleoside analogues has been explored, particularly in the context of the Hepatitis C virus (HCV).
Initial investigations have identified C-nucleoside adenosine (B11128) analogues containing an imidazo[2,1-f] d-nb.infonih.govacs.orgtriazin-4-amine heterocyclic base as promising compounds with in vitro anti-HCV activity. nih.gov Further research into a series of novel unsaturated five-membered benzo-heterocyclic amine derivatives demonstrated potent broad-spectrum antiviral activity. nih.gov Certain compounds in this series were active against both RNA viruses (such as influenza A, HCV, and Coxsackie B3 virus) and DNA viruses (Hepatitis B virus) at low micromolar concentrations. nih.gov This suggests that the broader class of heterocyclic amines, including imidazo-triazine derivatives, warrants further exploration for broad-spectrum antiviral applications. nih.gov While a number of active new HCV inhibitors were identified among imidazo[2,1-f] d-nb.infonih.govacs.orgtriazin-4-amine analogues, many also demonstrated significant cytotoxicity, highlighting the need for further optimization. nih.gov
| Compound Class | Target Virus | Activity | Reference |
|---|---|---|---|
| Imidazo[2,1-f] d-nb.infonih.govacs.orgtriazin-4-amine C-nucleoside analogues | Hepatitis C Virus (HCV) | Promising in vitro activity | nih.gov |
| Unsaturated benzo-heterocyclic amine derivatives | RNA Viruses (Influenza A, HCV, Cox B3) | Potent activity (low μM IC50) | nih.gov |
| DNA Viruses (HBV) | Potent activity (low μM IC50) | nih.gov |
Antiproliferative Activity (In Vitro)
Analogues based on the imidazo-triazine scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, with some derivatives acting through specific molecular mechanisms.
A series of novel 3,4-dihydrobenzo acs.orgnih.govimidazo[1,2-a] d-nb.infonih.govnih.govtriazine (BIT) derivatives showed concentration-dependent inhibition of proliferation against human colorectal adenocarcinoma cell lines (CaCo-2 and HT-29) and a human dermal microvascular endothelial cell line (HMVEC-d). d-nb.infonih.govresearchgate.net The endothelial cell line was found to be the most sensitive to these compounds. d-nb.info Other related structures, such as imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazines, have also shown high antiproliferative effects across a large number of human cancer cell lines. beilstein-journals.org Furthermore, imidazo[1,2-a] d-nb.infonih.govnih.govtriazines have been investigated as focal adhesion kinase (FAK) inhibitors, with several compounds potently inhibiting the proliferation of cancer cell lines that express high levels of FAK. acs.org
| Compound Class | Cancer Cell Lines | Effect | Reference |
|---|---|---|---|
| 3,4-dihydrobenzo acs.orgnih.govimidazo[1,2-a] d-nb.infonih.govnih.govtriazine (BIT) derivatives | CaCo-2 (Colorectal adenocarcinoma) | Concentration-dependent proliferation inhibition | d-nb.inforesearchgate.net |
| HT-29 (Colorectal adenocarcinoma) | Concentration-dependent proliferation inhibition | d-nb.inforesearchgate.net | |
| HMVEC-d (Dermal microvascular endothelial) | High sensitivity to proliferation inhibition | d-nb.inforesearchgate.net | |
| Imidazo[1,2-a] d-nb.infonih.govnih.govtriazines | U87-MG, HCT-116 | Potent inhibition of proliferation | acs.org |
The mechanism behind the antiproliferative activity of the most active 3,4-dihydrobenzo acs.orgnih.govimidazo[1,2-a] d-nb.infonih.govnih.govtriazine (BIT) derivatives has been identified. d-nb.infonih.govresearchgate.net Immunofluorescence assays revealed that these molecules target the microtubule cytoskeleton. d-nb.infonih.gov This interaction leads to the formation of dense microtubule accumulations, particularly at the periphery of the cancer cells, an effect also observed in cells treated with the known microtubule-stabilizing agent paclitaxel. d-nb.infonih.govresearchgate.net These findings highlight BIT derivatives as potential candidates for development as novel microtubule-targeting antiproliferative agents. nih.govresearchgate.net
Viii. Future Research Directions and Potential Academic Applications
Rational Design of Next-Generation Analogues
The cornerstone of advancing the utility of the Imidazo[5,1-c] guidechem.comresearchgate.netacs.orgtriazin-4-amine scaffold lies in the rational design of new analogues to explore and optimize structure-activity relationships (SAR). Drawing parallels from studies on related imidazotriazines, such as Imidazo[5,1-f] guidechem.comresearchgate.netacs.orgtriazin-2-amines which have been identified as inhibitors of Polo-Like Kinase 1 (PLK1), a systematic medicinal chemistry approach can be envisioned. researchgate.netnih.gov
Future efforts would involve the synthesis of a library of derivatives by introducing a variety of substituents at different positions of the imidazotriazine core. The goal is to probe the effects of these modifications on biological activity, selectivity, and physicochemical properties. Key positions for substitution would include the imidazole (B134444) and triazine rings, as well as the exocyclic amine. Techniques such as pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, which have been successfully applied to other PLK1 inhibitors, could guide the design of these next-generation compounds. researchgate.net
| Modification Site | Proposed Substituent (R) | Rationale/Potential Impact | Relevant Precedent |
|---|---|---|---|
| Imidazole Ring | Aryl, Heteroaryl | Explore π-π stacking interactions; modulate solubility and metabolic stability. | Suzuki coupling used to install aryl groups on related scaffolds. nih.gov |
| Triazine Ring | Small Alkyl, Cycloalkyl | Probe steric tolerance in potential binding pockets. | SAR of various kinase inhibitors. |
| Exocyclic Amine | Acylation, Alkylation | Alter hydrogen bonding capacity and basicity. | Common derivatization in medicinal chemistry. |
Development of Advanced Chemical Probes
To elucidate the biological functions and molecular interactions of Imidazo[5,1-c] guidechem.comresearchgate.netacs.orgtriazin-4-amine and its active analogues, the development of advanced chemical probes is a critical next step. These probes are indispensable tools for target identification, validation, and imaging.
Based on the biological activities of parent compounds, probes can be designed by appending functional tags. For instance, if an analogue demonstrates potent and selective inhibition of a particular enzyme, the following probes could be developed:
Affinity-based probes: Incorporation of a biotin (B1667282) tag would facilitate affinity purification of target proteins, enabling target identification and validation.
Fluorescent probes: Attachment of a fluorophore would allow for visualization of the compound's subcellular localization and target engagement in living cells using techniques like fluorescence microscopy.
Photoaffinity probes: Introduction of a photoreactive group (e.g., diazirine or benzophenone) would enable covalent cross-linking to the target protein upon UV irradiation, providing a robust method for identifying direct binding partners.
Exploration of Novel Molecular Targets for Therapeutic Intervention
While related imidazotriazine scaffolds have shown activity against kinases like PLK1 and Focal Adhesion Kinase (FAK), the specific molecular targets for Imidazo[5,1-c] guidechem.comresearchgate.netacs.orgtriazin-4-amine remain to be discovered. acs.orgnih.gov A key area of future research will be the comprehensive screening of this compound and its derivatives to identify novel biological targets.
High-throughput screening (HTS) campaigns against large panels of recombinant enzymes, particularly protein kinases, and cell-based assays can uncover initial hits. The structural resemblance of the imidazotriazine core to purines suggests that kinases are a promising target class. nih.gov Furthermore, unbiased chemoproteomic approaches, such as affinity chromatography coupled with mass spectrometry, could be employed to identify the cellular binding partners of active analogues directly from cell lysates, thereby revealing potentially unprecedented mechanisms of action.
Methodological Advancements in Synthesis and Derivatization
The efficient and versatile synthesis of a diverse library of Imidazo[5,1-c] guidechem.comresearchgate.netacs.orgtriazin-4-amine derivatives is paramount for extensive biological evaluation. Future research should focus on developing novel and improving existing synthetic methodologies. Drawing from the synthesis of related fused-ring systems, several strategies could be adapted and optimized. nih.govbeilstein-journals.orgnih.gov
Key areas for methodological advancement include:
Diversity-Oriented Synthesis: Developing synthetic routes that allow for the rapid generation of a wide range of analogues from common intermediates. rsc.org
Late-Stage Functionalization: Exploring C-H activation and other modern synthetic methods to introduce functional groups into the heterocyclic core at a late stage, which would streamline the synthesis of complex derivatives.
Flow Chemistry: Utilizing microreactor technology to improve reaction efficiency, safety, and scalability for key synthetic steps.
| Synthetic Strategy | Description | Potential Application |
|---|---|---|
| Cascade Reactions | Multi-step transformations that occur in a single pot, often forming complex structures from simple starting materials. researchgate.net | Efficient construction of the core tricyclic system. |
| Base-Induced Rearrangements | Skeletal rearrangements of related heterocyclic systems can provide access to novel isomers and scaffolds. d-nb.info | Generation of structural diversity and access to alternative imidazotriazine isomers. |
| Cross-Coupling Reactions | Methods like Suzuki and Buchwald-Hartwig coupling are powerful tools for forming C-C and C-N bonds. nih.gov | Introduction of aryl and amino substituents to create diverse libraries for SAR studies. |
| Electrophilic N-amination | A key step in forming the triazinone ring in related systems, involving the amination of an imidazole nitrogen. nih.gov | Could be adapted for the construction of the Imidazo[5,1-c] guidechem.comresearchgate.netacs.orgtriazine core. |
Integration of Experimental and Computational Approaches for Predictive Modeling
To accelerate the discovery and optimization process, a synergistic approach that integrates experimental research with computational modeling is essential. Computational chemistry can provide valuable insights into the molecular properties and interactions of Imidazo[5,1-c] guidechem.comresearchgate.netacs.orgtriazin-4-amine analogues, guiding experimental efforts and reducing the reliance on costly and time-consuming trial-and-error synthesis.
Future research should leverage:
Molecular Docking: To predict the binding modes of analogues within the active sites of potential protein targets, helping to rationalize observed SAR and guide the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the structural features of compounds with their biological activities, as has been done for related kinase inhibitors. researchgate.net
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of ligand-protein complexes, providing insights into binding stability and the role of conformational changes.
By combining the predictions from these computational models with empirical data from synthesis and biological testing, researchers can create a more efficient and informed discovery pipeline, ultimately accelerating the exploration of the therapeutic and academic potential of the Imidazo[5,1-c] guidechem.comresearchgate.netacs.orgtriazin-4-amine scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
